![molecular formula C15H15FN4OS B2478295 1-(3-[(pirimidin-4-il)amino]azetidin-1-il)-2-[(4-fluorofenil)sulfanil]etan-1-ona CAS No. 2097899-57-3](/img/structure/B2478295.png)
1-(3-[(pirimidin-4-il)amino]azetidin-1-il)-2-[(4-fluorofenil)sulfanil]etan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C15H15FN4OS and its molecular weight is 318.37. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tienes un análisis exhaustivo de las aplicaciones de investigación científica de “1-(3-[(pirimidin-4-il)amino]azetidin-1-il)-2-[(4-fluorofenil)sulfanil]etan-1-ona”:
Desarrollo Farmacéutico
Este compuesto a menudo se explora por su potencial en el descubrimiento y desarrollo de fármacos. Su estructura única le permite interactuar con varios objetivos biológicos, convirtiéndolo en un candidato para el desarrollo de nuevos medicamentos, particularmente en el tratamiento de enfermedades como el cáncer y las enfermedades infecciosas .
Investigación del Cáncer
En oncología, este compuesto ha demostrado ser prometedor como un posible agente anticancerígeno. Su capacidad para inhibir enzimas y vías específicas involucradas en la proliferación y supervivencia de las células cancerosas lo convierte en una herramienta valiosa en el desarrollo de terapias contra el cáncer dirigidas .
Estudios Antimicrobianos
Los investigadores están investigando este compuesto por sus propiedades antimicrobianas. Su estructura le permite interrumpir las paredes celulares de las bacterias y los hongos, convirtiéndolo en un posible candidato para el desarrollo de nuevos antibióticos y agentes antifúngicos .
Investigación en Neurociencia
En el campo de la neurociencia, este compuesto se está estudiando por sus efectos en el sistema nervioso central. Tiene aplicaciones potenciales en el tratamiento de trastornos neurológicos como la enfermedad de Alzheimer y la enfermedad de Parkinson debido a su capacidad para modular los sistemas de neurotransmisores .
Ensayos Bioquímicos
Este compuesto se utiliza en varios ensayos bioquímicos para estudiar la actividad enzimática y las interacciones proteicas. Sus propiedades de unión específicas lo convierten en una herramienta útil para los investigadores que buscan comprender los mecanismos de diferentes procesos bioquímicos .
Biología Molecular
En biología molecular, este compuesto se utiliza para estudiar la expresión y regulación de genes. Su capacidad para interactuar con el ADN y el ARN lo convierte en un reactivo valioso en experimentos destinados a comprender los mecanismos genéticos y desarrollar terapias génicas .
Estudios de Toxicología
Los toxicólogos utilizan este compuesto para estudiar sus efectos en los organismos vivos. Comprender su perfil de toxicidad es crucial para evaluar su seguridad y posibles efectos secundarios, lo cual es esencial para su desarrollo como agente terapéutico .
Síntesis Química
Este compuesto también es significativo en el campo de la síntesis química. Su estructura única sirve como bloque de construcción para sintetizar moléculas más complejas, que se pueden utilizar en varias reacciones y procesos químicos .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4OS/c16-11-1-3-13(4-2-11)22-9-15(21)20-7-12(8-20)19-14-5-6-17-10-18-14/h1-6,10,12H,7-9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNITKSBKXSUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=CC=C(C=C2)F)NC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
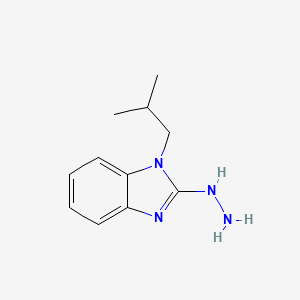
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2478214.png)

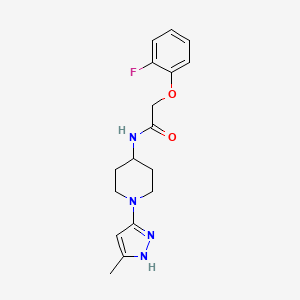
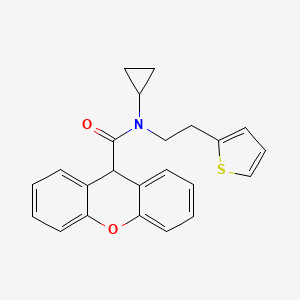
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2478221.png)
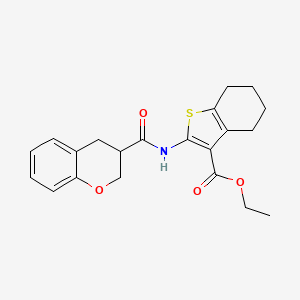
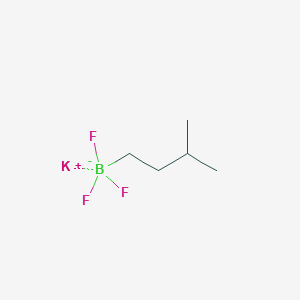
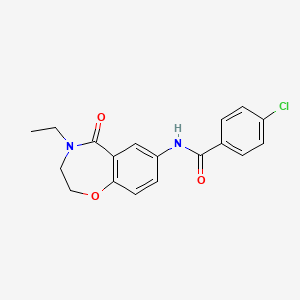
![N-(3-methoxyphenyl)-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2478230.png)
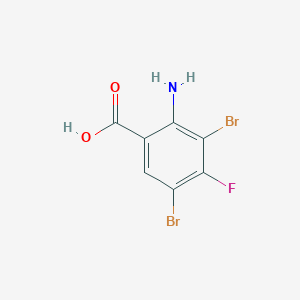
![N-[(2,3-dimethoxyphenyl)methyl]-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B2478232.png)
![Benzyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2478233.png)
![2-[6-(Trifluoromethyl)oxan-2-yl]acetic acid](/img/structure/B2478235.png)
